molecular formula C16H19ClN2OS2 B2395674 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide CAS No. 953965-92-9

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide

Cat. No.: B2395674
CAS No.: 953965-92-9
M. Wt: 354.91
InChI Key: DBGDWNKOTZLAGA-UHFFFAOYSA-N
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Description

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring is significant as it is known for its diverse biological activities .

Preparation Methods

The synthesis of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide typically involves the reaction of 2-bromo-1-(3-chlorobenzyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with isobutylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro compounds.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.

Comparison with Similar Compounds

Similar compounds to 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide include:

    2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide: This compound has a similar structure but with a cyclopentyl group instead of an isobutyl group.

    2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide: This compound has an isopropyl group instead of an isobutyl group.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS2/c1-11(2)8-18-15(20)7-14-10-22-16(19-14)21-9-12-4-3-5-13(17)6-12/h3-6,10-11H,7-9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGDWNKOTZLAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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